molecular formula C34H30Cl2N6O4 B1669071 Pigment Yellow 14 CAS No. 5468-75-7

Pigment Yellow 14

Cat. No. B1669071
CAS RN: 5468-75-7
M. Wt: 657.5 g/mol
InChI Key: LQZFGPJGXVFSTR-LMXNTIJMSA-N
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Description

Pigment Yellow 14, also known as Permanent Yellow G-T, is an organic azo dye . It is a vibrant yellow pigment with good lightfastness and heat stability . It is widely used in solvent-based inks, water-based inks, coatings, and textile printings .


Synthesis Analysis

The synthesis process of Pigment Yellow 14 includes double diazotization and double coupling reaction . A continuous-flow synthesis of Pigment Yellow 14 has been developed using a three-stream micromixing process . This method controls the pH of the azo coupling reaction process accurately and conveniently .


Molecular Structure Analysis

The molecular formula of Pigment Yellow 14 is C34H30Cl2N6O4 . Its average mass is 657.546 Da and its monoisotopic mass is 656.170532 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pigment Yellow 14 are double diazotization and double coupling reactions .


Physical And Chemical Properties Analysis

Pigment Yellow 14 is a yellow powder . It has a greenish shade and a tinting strength of 95-105% . It has an oil absorption of 35-45 g/100g and a heat resistance of 180°C . The pigment has a pH value of 6.0-7.0 and a density of 1.34 .

Scientific Research Applications

Genotoxic Hazards and Safety

  • Genotoxicity: A study by Møller and Wallin (2000) indicates that PY14, known as C.I. Solvent Yellow 14, exhibits genotoxic properties. It forms RNA and DNA adducts, inducing liver nodules in rats. While there are mixed findings in short-term tests and animal cancer studies, PY14 is considered genotoxic and potentially carcinogenic (Møller & Wallin, 2000).

Industrial Applications and Properties

  • Crystal Engineering in Pigment Manufacture: Schmidt et al. (2007) explored the crystal structures of various diaryl azo pigments including PY14. They found that PY14 forms a layer structure of planar molecules, affecting its color strength and crystallization properties. This study is crucial for understanding the industrial applications of PY14 in printing inks (Schmidt, Dinnebier, & Kalkhof, 2007).

Artistic and Cultural Significance

  • Use in Historical Artworks: Research by Seldes et al. (2002) on South American paintings from the colonial period revealed the use of various pigments, including yellow ones like PY14, in historic artworks. This indicates the longstanding cultural significance and historical applications of such pigments (Seldes et al., 2002).

Environmental and Health Considerations

  • Environmentally Friendly Alternatives: Luz et al. (2013) synthesized a yellow inorganic ceramic pigment as a potential environmentally friendly alternative to traditional yellow pigments like PY14. This pigment, based on Tb and M co-doped Y2O3, shows promise in applications such as glazes or inkjet printers (Luz, Prades, Beltrán, & Cordoncillo, 2013).

Scientific Research and Analysis Methods

  • Microscopic Techniques in Pigment Analysis: Vernardakis (1981) employed various physicochemical techniques, including transmission electronmicroscopy, to study the properties of organic pigment yellows like PY14. This research is pivotal for understanding the performance characteristics of PY14 in fluid inks and its manufacturing process (Vernardakis, 1981).

Synthesis and Crystal Form Studies

  • Study of Dichlorobenzidine Disazo Yellow Pigments: Shenmin, Dong-zhi, and Shengwu (1992) conducted a study on synergistic pigments related to PY14. They explored the reasons for synergism in these pigments using X-ray powder diffraction and scanning electron microscopy, providing insights into the improvements in aggregation and dispersibilities of such pigments (Zheng Shenmin, Liu Dong-zhi, & Ren Shengwu, 1992).

Comparative Analysis with Other Pigments

  • Comparison with Natural Pigments: McGraw et al. (2005) developed a method to determine if animals use carotenoid pigments for coloration. This research is relevant as it provides a comparative framework for understanding the use of synthetic pigments like PY14 in contrast to natural pigments in various contexts (McGraw, Hudon, Hill, & Parker, 2005).

Future Directions

The demand for organic colored pigments like Pigment Yellow 14 continues to grow with the increasing use in the field of color printing, cosmetics, coatings, plastics, and so on . New strategies such as in situ coating to pre-disperse pigment are being developed to overcome issues in the industrial production of organic pigments .

properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30Cl2N6O4/c1-19-9-5-7-11-27(19)37-33(45)31(21(3)43)41-39-29-15-13-23(17-25(29)35)24-14-16-30(26(36)18-24)40-42-32(22(4)44)34(46)38-28-12-8-6-10-20(28)2/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZFGPJGXVFSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C34H30Cl2N6O4
Source PubChem
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DSSTOX Substance ID

DTXSID9027601
Record name C.I. Pigment Yellow 14
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Molecular Weight

657.5 g/mol
Source PubChem
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Physical Description

Dry Powder; Liquid; Water or Solvent Wet Solid, Solid; [Reference #1] Yellow odorless powder; [BASF MSDS]
Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2-methylphenyl)-3-oxo-
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Product Name

2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide]

CAS RN

5468-75-7
Record name Pigment Yellow 14
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Record name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide]
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Record name BENZIDINE YELLOW G
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Synthesis routes and methods I

Procedure details

The pigment suspension was prepared similarly to C.I. Pigment Yellow 13 by coupling of 28 g of tetrazotized 3,3'-dichlorobenzidene with 44.3 g of 2-methylacetoacetanilide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The pigment suspension was prepared similarly to C.I. Pigment Yellow 13 by coupling 77 g of tetrazotized 3,3'-dichlorobenzidine (42 g of sodium nitrite) with 112 g of acetoacet-2-methylanilide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
[Compound]
Name
acetoacet-2-methylanilide
Quantity
112 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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